Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that features a benzoisoxazole moiety linked to a piperazine ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzoisoxazole Moiety: This can be achieved through the cyclization of appropriate precursors such as hydroximinoyl chlorides and terminal alkynes.
Sulfonylation: The benzoisoxazole intermediate is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Piperazine: The sulfonylated benzoisoxazole is then coupled with piperazine in the presence of a suitable base and solvent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzoisoxazole moiety can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoisoxazole moiety.
Reduction: Reduced forms of the sulfonyl group, such as sulfides.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzoisoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets, while the piperazine ring can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzoisoxazole Derivatives: Compounds such as 3-(4-(substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole have similar structures and biological activities.
Piperazine Derivatives: Compounds containing piperazine rings, such as certain antipsychotic drugs, share structural similarities.
Uniqueness
Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-2-22-15(19)17-7-9-18(10-8-17)24(20,21)11-13-12-5-3-4-6-14(12)23-16-13/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYBVIPNAAHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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